2-{4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]butyl}-2,3-dihydro-1H-isoindole-1,3-dione
Description
2-{4-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]butyl}-2,3-dihydro-1H-isoindole-1,3-dione is a heterocyclic compound characterized by a 1,3-dihydroisoindole-1,3-dione (phthalimide) core linked via a butyl chain to a 1-phenyl-1H-tetrazole-5-thiol group. This structure combines the planar, electron-deficient phthalimide moiety with a tetrazole ring, which is known for its metabolic stability and bioisosteric properties.
Properties
Molecular Formula |
C19H17N5O2S |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
2-[4-(1-phenyltetrazol-5-yl)sulfanylbutyl]isoindole-1,3-dione |
InChI |
InChI=1S/C19H17N5O2S/c25-17-15-10-4-5-11-16(15)18(26)23(17)12-6-7-13-27-19-20-21-22-24(19)14-8-2-1-3-9-14/h1-5,8-11H,6-7,12-13H2 |
InChI Key |
YLCBIBDJLRURPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCCCCN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]butyl}-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and a nitrile.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group.
Construction of the Isoindole-Dione Core: The isoindole-dione structure is formed through a cyclization reaction involving an anhydride and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Synthetic Pathways
The compound is synthesized through multi-step reactions combining tetrazole and isoindole dione moieties. Key steps include:
For example, the tetrazole ring can be synthesized using a Ugi tetrazole (UT) reaction , involving aldehydes, amines, isocyanides, and TMS azide under mild conditions (room temperature, methanol) . The isoindole dione moiety is typically introduced via Mannich reactions or N-acylation with chloroacetyl chloride, followed by cyclization .
Tetrazole Ring
-
Substitution Reactions : The tetrazole’s nitrogen atoms participate in halogen bonding (e.g., Br interactions) and regioselective substitutions (e.g., nitro or methyl groups) .
-
Coordination Chemistry : Tetrazole sulfur and nitrogen atoms can act as ligands for metal complexes, though this is underexplored for the target compound.
Isoindole Dione Core
-
Mannich Reactions : The acidic proton at the 2-position undergoes aminomethylation with formaldehyde and N-arylpiperazines (e.g., yielding derivatives with 47–93% efficiency) .
-
Radical Cyclization : Xanthate-mediated radical cyclization forms fused heterocycles (e.g., azepinoindolones) under thermal or microwave conditions .
Multicomponent Reactions (MCRs)
The compound’s synthesis and derivatization leverage MCRs for efficiency:
-
UT-4CR (Ugi Tetrazole Four-Component Reaction) : Combines aldehydes, amines, isocyanides, and TMS azide to generate tetrazole-linked intermediates .
-
Sequential Acylation-Cyclization : Post-Ugi N-acylation with chloroacetyl chloride and subsequent SN2 reactions enable diversification (e.g., xanthate intermediates for radical cyclization) .
Example Pathway :
-
UT-4CR : Tryptamine + aldehyde + TMS azide + isocyanide → indole-tetrazole 131 .
-
N-Acylation : 131 + chloroacetyl chloride → chloride intermediate.
-
Radical Cyclization : Intermediate + DLP (dilauroyl peroxide) → azepinoindolone 133 (45–82% yield) .
Stability and Side Reactions
-
Thermal Degradation : Prolonged heating (>85°C) in polar solvents (e.g., THF) may decompose the tetrazole ring .
-
Hydrolysis : The sulfanyl (S-) bridge is susceptible to oxidation, requiring inert atmospheres during synthesis.
Key Research Findings
Scientific Research Applications
Structure and Properties
This compound features a tetrazole ring , a sulfanyl group , and an isoindole-dione structure , which contribute to its reactivity and biological activity. The molecular formula is with a molar mass of approximately 298.4 g/mol.
Medicinal Chemistry
- Pharmacophore Design : The compound is being investigated as a potential pharmacophore for drug design due to its ability to mimic biologically active molecules. Its tetrazole moiety can serve as a bioisostere for carboxylic acids, enhancing binding affinity to various biological targets.
- Anti-inflammatory and Antimicrobial Properties : Preliminary studies indicate that this compound exhibits significant anti-inflammatory and antimicrobial activities. It has been evaluated for its effectiveness against various pathogens and inflammatory conditions in vitro .
- Anticancer Activity : Research has shown that derivatives of isoindole compounds exhibit promising anticancer properties. The compound's structure allows it to interact with nucleophilic sites in cancer cells, potentially inhibiting tumor growth .
Materials Science
- Organic Semiconductors : The unique electronic properties of the tetrazole and isoindole structures make this compound a candidate for use in organic semiconductors. Its potential application in electronic devices could lead to advancements in flexible electronics and photovoltaic materials.
- Polymer Development : The compound's reactivity allows it to serve as a building block for the synthesis of advanced polymers with tailored properties for specific applications such as coatings and adhesives.
Organic Synthesis
- Versatile Intermediate : This compound can act as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it valuable in synthetic organic chemistry .
-
Synthesis Pathways : Typical synthetic routes involve:
- Formation of the tetrazole ring via [3+2] cycloaddition reactions.
- Introduction of the sulfanyl group through nucleophilic substitution.
- Construction of the isoindole-dione core through cyclization reactions involving anhydrides and amines.
Case Study 1: Antimicrobial Evaluation
In one study, 2-{4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]butyl}-2,3-dihydro-1H-isoindole-1,3-dione was tested against various bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting strong antimicrobial efficacy.
Case Study 2: Anticancer Activity Assessment
The National Cancer Institute conducted tests on this compound against a panel of cancer cell lines. The results demonstrated notable cytotoxicity with IC50 values indicating effective inhibition of cell proliferation at low concentrations .
Mechanism of Action
The mechanism of action of 2-{4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]butyl}-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzymes and receptors. The sulfanyl group can participate in redox reactions, influencing cellular signaling pathways. The isoindole-dione core can interact with nucleophilic sites in biological molecules, affecting their function.
Comparison with Similar Compounds
Computational and Experimental Insights
While direct data on the target compound are absent in the provided evidence, methodologies for analyzing similar systems include:
- X-ray Crystallography : Programs like SHELX could resolve its crystal structure, revealing packing efficiency and intermolecular interactions.
- Wavefunction Analysis : Tools like Multiwfn could evaluate electron density distributions, polarizability, and reactive sites, aiding in predicting reactivity or optical properties.
Biological Activity
The compound 2-{4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]butyl}-2,3-dihydro-1H-isoindole-1,3-dione is a synthetic derivative that has garnered interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 354.37 g/mol. The structure features a tetrazole ring and an isoindole moiety, which are known to contribute to various biological activities.
Antimicrobial Activity
Research has indicated that compounds containing tetrazole rings exhibit significant antimicrobial properties. In particular, derivatives similar to the studied compound have shown effectiveness against various bacterial strains. A study demonstrated that tetrazole derivatives possess inhibitory effects on Gram-positive and Gram-negative bacteria due to their ability to interfere with bacterial cell wall synthesis.
Anticancer Properties
The isoindole structure is associated with anticancer activity. Compounds with similar scaffolds have been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle. For instance, a related study found that isoindole derivatives can inhibit tumor growth in vivo by targeting specific signaling pathways involved in cancer progression .
Anti-inflammatory Effects
Compounds featuring both tetrazole and isoindole structures have been investigated for their anti-inflammatory properties. In vitro studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential for therapeutic applications in conditions characterized by chronic inflammation .
The biological activity of 2-{4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]butyl}-2,3-dihydro-1H-isoindole-1,3-dione may involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways critical for cell proliferation.
- Receptor Modulation : It may interact with specific receptors involved in inflammatory responses or cancer cell signaling.
- Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in target cells, leading to apoptosis.
Case Studies
Several studies have explored the biological activity of related compounds:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antimicrobial activity against E. coli and S. aureus using tetrazole derivatives. |
| Study 2 | Reported anticancer effects in human breast cancer cell lines with isoindole derivatives showing reduced cell viability. |
| Study 3 | Investigated anti-inflammatory properties leading to decreased levels of TNF-alpha and IL-6 in macrophage cultures. |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing the compound with high purity?
- Methodological Answer : Optimize synthesis using stepwise coupling reactions (e.g., nucleophilic substitution for thioether linkage formation). Key parameters include:
- Catalysts : Use triethylamine or DBU to facilitate sulfanyl group incorporation .
- Solvent Systems : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency .
- Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) to isolate high-purity product .
Q. How should researchers characterize the compound to confirm structural integrity?
- Methodological Answer : Use a multi-technique approach:
- NMR Spectroscopy : ¹H/¹³C NMR to verify alkyl chain connectivity and tetrazole/isoindole ring substitution patterns .
- Mass Spectrometry : HRMS (ESI+) to confirm molecular ion peaks and isotopic distribution .
- FTIR : Identify functional groups (e.g., C=S stretch at ~650 cm⁻¹, isoindole carbonyl at ~1700 cm⁻¹) .
- X-ray Crystallography (if crystals form): Resolve 3D structure and confirm stereochemistry .
Q. What safety protocols are essential when handling the compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C, away from oxidizers .
- Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and binding affinity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to assess nucleophilic/electrophilic sites .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes with tetrazole-binding pockets) using AutoDock Vina or Schrödinger .
- MD Simulations : Evaluate stability in aqueous/organic solvents (GROMACS) to guide formulation studies .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Meta-Analysis : Systematically compare datasets from independent studies to identify confounding variables (e.g., assay conditions, cell lines) .
- Dose-Response Replication : Repeat assays with standardized protocols (e.g., fixed incubation times, controlled pH/temperature) .
- Orthogonal Assays : Validate activity via complementary methods (e.g., enzymatic inhibition vs. cellular viability assays) .
Q. What experimental designs assess the compound’s stability under varying physicochemical conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to stressors:
- Thermal : 40–80°C for 24–72 hours .
- Hydrolytic : pH 1–13 buffers at 37°C .
- Photolytic : UV-Vis light (ICH Q1B guidelines) .
- Analytical Monitoring : Quantify degradation products via UPLC-PDA and LC-MS/MS .
- Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life .
Q. How can researchers investigate the compound’s role in multi-step catalytic or biochemical pathways?
- Methodological Answer :
- Isotopic Labeling : Synthesize deuterated analogs to track metabolic or catalytic turnover via MS .
- Kinetic Isotope Effects (KIE) : Compare reaction rates with labeled/unlabeled compounds to identify rate-determining steps .
- Inhibitor Profiling : Co-administer with pathway-specific inhibitors (e.g., cytochrome P450) to map metabolic interactions .
Methodological Notes
- Theoretical Frameworks : Link studies to concepts like transition-state theory (reactivity) or QSAR models (bioactivity) .
- Data Contradiction Analysis : Apply statistical tools (ANOVA, Bland-Altman plots) to reconcile discrepancies .
- Ethical Compliance : Adhere to institutional guidelines for chemical safety and data reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
